molecular formula C36H50ClN3O10 B14683323 Maytanbutine CAS No. 38997-10-3

Maytanbutine

Cat. No.: B14683323
CAS No.: 38997-10-3
M. Wt: 720.2 g/mol
InChI Key: RJIVUFYDGYNSNE-BGOHZRNNSA-N
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Description

Maytanbutine is a naturally occurring compound belonging to the maytansinoid family, which are known for their potent cytotoxic properties. These compounds are typically isolated from higher plants, such as those in the genus Maytenus, and have shown significant potential in antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Maytanbutine can be synthesized through a series of complex organic reactions. The synthesis typically involves the construction of the ansamacrolide structure, which is a characteristic feature of maytansinoids. The process includes steps such as cyclization, chlorination, and esterification under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Maytanbutine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique biological properties. These derivatives are often studied for their potential use in cancer therapy .

Scientific Research Applications

Maytanbutine has been extensively studied for its applications in various fields:

Mechanism of Action

Maytanbutine exerts its effects by binding to tubulin, a protein that is essential for cell division. This binding disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death). The molecular targets include the microtubules, and the pathways involved are primarily related to the inhibition of mitosis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific amino acid residue at C-3, which plays a crucial role in its biological activity. This structural feature distinguishes it from other maytansinoids and contributes to its potent cytotoxic properties .

Properties

CAS No.

38997-10-3

Molecular Formula

C36H50ClN3O10

Molecular Weight

720.2 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[methyl(2-methylpropanoyl)amino]propanoate

InChI

InChI=1S/C36H50ClN3O10/c1-19(2)32(42)39(7)22(5)33(43)49-28-17-29(41)40(8)24-15-23(16-25(46-9)30(24)37)14-20(3)12-11-13-27(47-10)36(45)18-26(48-34(44)38-36)21(4)31-35(28,6)50-31/h11-13,15-16,19,21-22,26-28,31,45H,14,17-18H2,1-10H3,(H,38,44)/b13-11+,20-12+/t21-,22?,26+,27-,28+,31+,35+,36+/m1/s1

InChI Key

RJIVUFYDGYNSNE-BGOHZRNNSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)C(C)C)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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